

Technical Guide: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Cat. No.:	B582254

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic building block belonging to the azaindole class of compounds. The pyrrolopyridine scaffold is a key pharmacophore in medicinal chemistry, recognized for its versatile biological activities. This structural motif is present in numerous compounds investigated for therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The bromine and carboxylic acid functional groups on this specific scaffold offer orthogonal handles for chemical modification, making it an attractive starting point for the synthesis of compound libraries in drug discovery campaigns.

Physicochemical Properties

The key quantitative data for **6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid** are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry calculations, analytical characterization, and formulation.

Property	Value	Reference(s)
Molecular Weight	241.04 g/mol	[1] [2]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[1] [2] [3]
CAS Number	1260386-47-7	[1] [2] [3]
Exact Mass	239.953 u	[3]
Purity (Typical)	≥97%	[1] [2]
Common Synonyms	6-Bromo-4-azaindole-2-carboxylic acid	[3]

Synthesis and Experimental Protocols

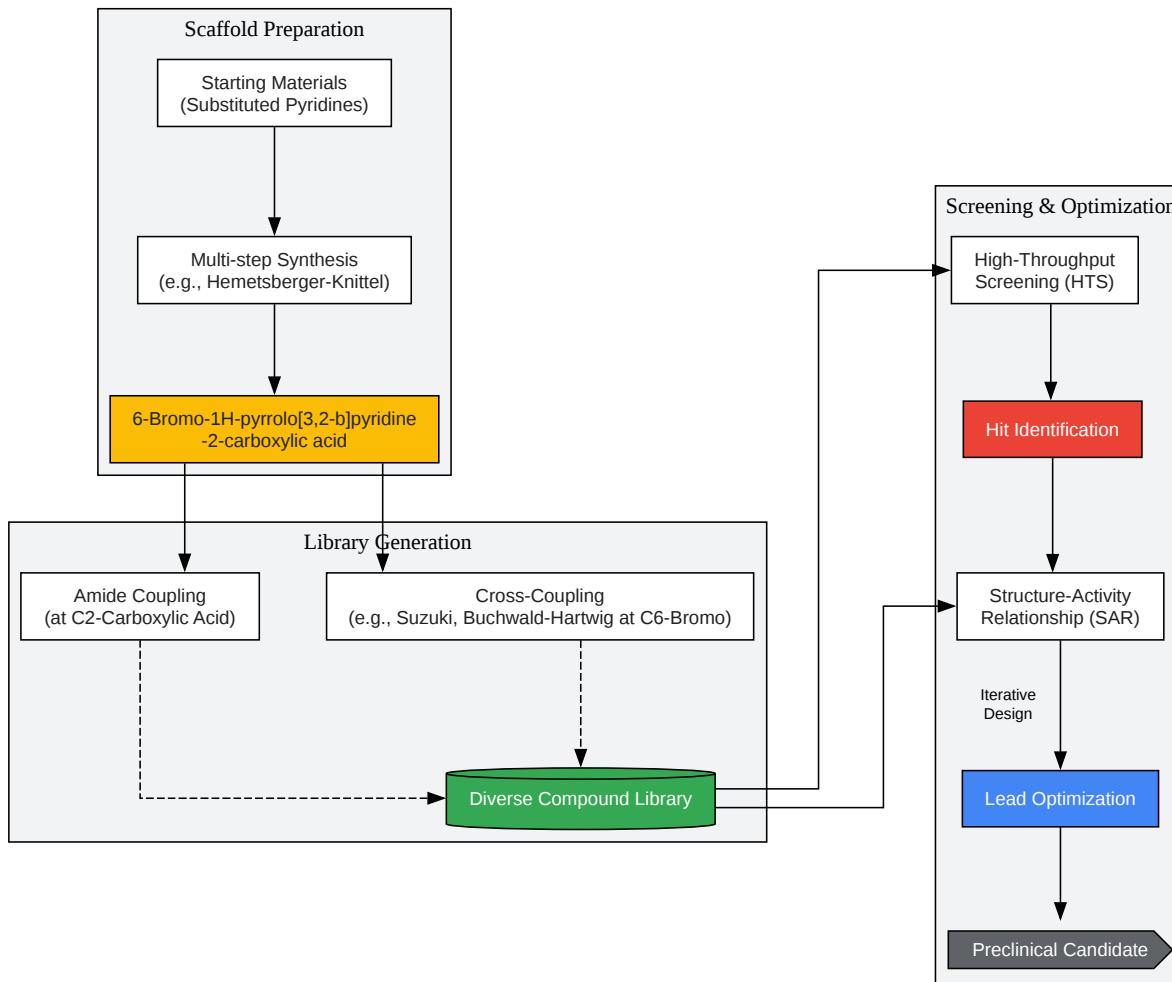
While a specific, detailed synthesis protocol for **6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid** is not extensively published in peer-reviewed literature, its synthesis can be accomplished through established methods for constructing the azaindole core. The general strategies often involve the formation of the pyrrole ring onto a pre-functionalized pyridine precursor.

Representative Synthetic Approach: Hemetsberger-Knittel Synthesis

One plausible route is an adaptation of the Hemetsberger-Knittel indole synthesis. This method involves the condensation of an α -azido ester with an appropriately substituted pyridine carbaldehyde, followed by thermal or photochemical cyclization.

Experimental Protocol:

- Step 1: Knoevenagel Condensation: A substituted pyridine-carbaldehyde (e.g., a derivative of 5-bromopyridine-3-carbaldehyde) is reacted with an α -azido acetate (e.g., ethyl azidoacetate) under basic conditions (such as sodium ethoxide in ethanol). The reaction mixture is typically stirred at room temperature until completion, yielding the corresponding α,β -unsaturated azide.


- Step 2: Cyclization: The purified unsaturated azide is dissolved in a high-boiling point, inert solvent like xylene or toluene. The solution is heated to reflux (typically 110-140 °C) to induce thermal cyclization via nitrene insertion. This step forms the pyrrolo[3,2-b]pyridine ring system.
- Step 3: Saponification: The resulting ester is hydrolyzed to the carboxylic acid. This is achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF). The reaction is stirred at room temperature or gently heated.
- Step 4: Work-up and Purification: After completion of the hydrolysis, the reaction mixture is acidified (e.g., with 1M HCl) to precipitate the carboxylic acid product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Note: This is a generalized protocol. Reaction conditions, including catalysts, solvents, and temperatures, may require optimization for this specific target molecule.

Applications in Drug Discovery

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry. Derivatives have been explored as inhibitors of various biological targets. For instance, different isomers of pyrrolopyridines have been developed as potent inhibitors of phosphodiesterase 4B (PDE4B) and various protein kinases, which are crucial targets in inflammation and oncology.

The title compound serves as a versatile intermediate for generating a library of derivatives for high-throughput screening. The workflow diagram below illustrates its central role in a typical drug discovery program.

[Click to download full resolution via product page](#)**Drug Discovery Workflow using the Pyrrolopyridine Scaffold.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-BROMO-1H-PYRROLO[3,2-b]PYRIDINE-2-CARBOXYLIC ACID | 1260386-47-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Guide: 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582254#6-bromo-1h-pyrrolo-3-2-b-pyridine-2-carboxylic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com